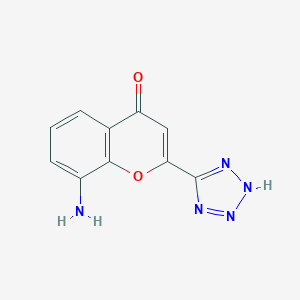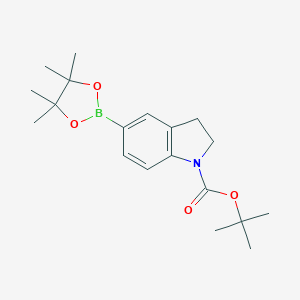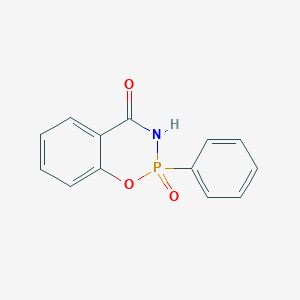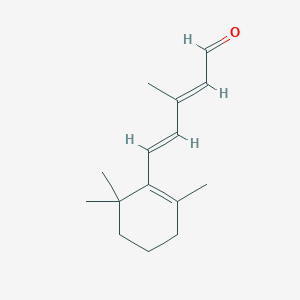![molecular formula C10H10N2O B141066 [4-(1H-pyrazol-1-yl)phenyl]methanol CAS No. 143426-49-7](/img/structure/B141066.png)
[4-(1H-pyrazol-1-yl)phenyl]methanol
Descripción general
Descripción
“[4-(1H-pyrazol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H10N2O . It is used as an analytical reagent for the quantitative identification of carbonyl functional groups . It is a good nucleophile for carbonyl aldehydes and ketones in the formation of Schiff bases .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies . For instance, semicarbazone derivatives were synthesized by reacting with the corresponding hydrazide in refluxing methanol .
Molecular Structure Analysis
The molecular structure of “[4-(1H-pyrazol-1-yl)phenyl]methanol” consists of a pyrazole ring attached to a phenyl ring through a methanol group . The InChI code for this compound is InChI=1S/C10H10N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-7,13H,8H2 .
Chemical Reactions Analysis
The compound “[4-(1H-pyrazol-1-yl)phenyl]methanol” can participate in various chemical reactions. For example, it can act as a nucleophile in the formation of Schiff bases with carbonyl aldehydes and ketones .
Physical And Chemical Properties Analysis
“[4-(1H-pyrazol-1-yl)phenyl]methanol” is a compound with a molecular weight of 174.20 g/mol . It has a topological polar surface area of 38 Ų and a rotatable bond count of 2 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- A series of compounds including derivatives of 1H-pyrazol have demonstrated good antimicrobial activity, with some showing higher activity due to the presence of a methoxy group (Kumar, Kumar, Kumar, & Kumar, 2012).
- Another study synthesized pyrazole derivatives and found considerable antifungal activity, though with poor antibacterial activity against the tested strains (Goel, Drabu, Afzal, & Bawa, 2014).
Synthesis and Characterization
- The synthesis of pyrazoles and their derivatives, including 1H-pyrazol-5-ol, has been a topic of interest due to wide applications in pharmaceutical and agrochemical industries (Vyas, Akbari, Tala, Joshi, & Joshi, 2012).
- Research on the crystal structure of related pyrazole compounds has been conducted to better understand their physical properties (Cao, Dong, Shen, & Dong, 2010).
Biological and Pharmaceutical Applications
- A novel series of pyrazoline derivatives synthesized via microwave methods showed promise for antiinflammatory and antibacterial activities (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
- The synthesis of pyrazole derivatives has led to the discovery of compounds with anticoronavirus and antitumoral activity, highlighting their potential in antiviral and cancer treatments (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Direcciones Futuras
The future directions for the study of “[4-(1H-pyrazol-1-yl)phenyl]methanol” and its derivatives could include further exploration of their synthesis, chemical properties, and potential biological activities . Additionally, the development of new derivatives and the investigation of their mechanisms of action could be areas of future research .
Propiedades
IUPAC Name |
(4-pyrazol-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGMLIHSHFKRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380116 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-pyrazol-1-yl)phenyl]methanol | |
CAS RN |
143426-49-7 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(1H-pyrazol-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



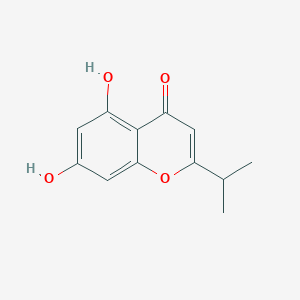
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
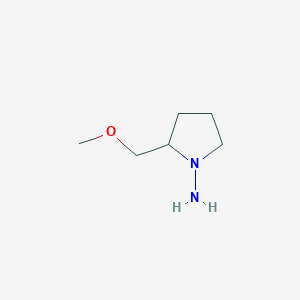
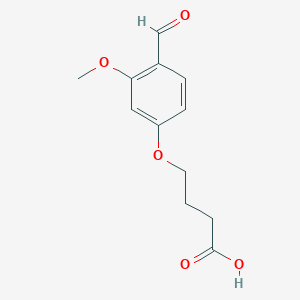
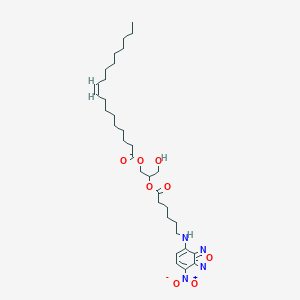
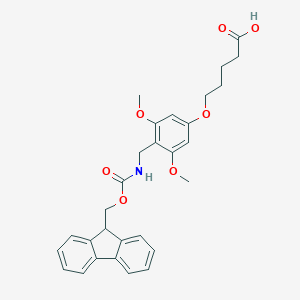
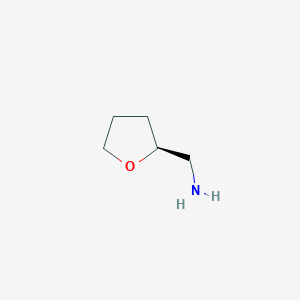
![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)
